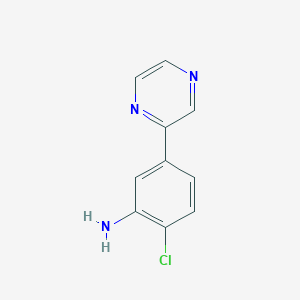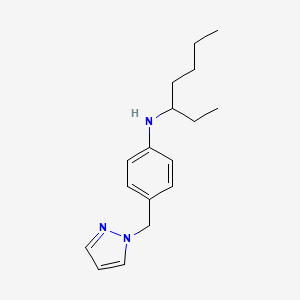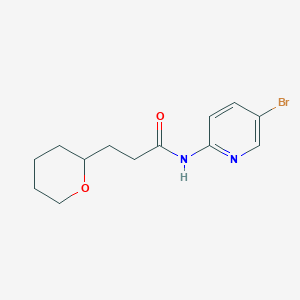
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide is a chemical compound that is commonly known as BPO-27. It is a potential anticancer agent that has gained significant attention in the scientific community due to its promising results in preclinical studies.
作用机制
BPO-27 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It does so by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and activating pro-apoptotic proteins such as Bax and Bak. BPO-27 also inhibits the activity of the proteasome, which leads to the accumulation of intracellular proteins and induces cell death.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in normal cells, making it a potentially safe anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BPO-27 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
The advantages of using BPO-27 in lab experiments include its potential as a safe and effective anticancer agent that induces minimal toxicity in normal cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. The limitations of using BPO-27 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for BPO-27.
未来方向
There are several future directions for the research and development of BPO-27. These include:
1. Further studies to determine the optimal dosage and administration route for BPO-27 in vivo.
2. Investigation of the potential of BPO-27 as a combination therapy with chemotherapy drugs.
3. Exploration of the potential of BPO-27 in the treatment of other types of cancer.
4. Investigation of the mechanism of action of BPO-27 in inducing apoptosis in cancer cells.
5. Development of more efficient synthesis methods for BPO-27 to increase yield and purity.
Conclusion:
BPO-27 is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves inducing apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of the proteasome. BPO-27 has minimal toxicity in normal cells and has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. Further studies are needed to determine the optimal dosage and administration route for BPO-27 and to investigate its potential in the treatment of other types of cancer.
合成方法
The synthesis of BPO-27 involves a multi-step process that starts with the reaction of 5-bromopyridine-2-carboxylic acid with oxalyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-hydroxyethyl oxan-2-yl ketone in the presence of triethylamine to yield BPO-27. The yield of the final product is around 60%, and the purity can be increased through recrystallization.
科学研究应用
BPO-27 has shown promising results in preclinical studies as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BPO-27 has also been shown to inhibit the growth of cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. In addition, BPO-27 has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-4-6-12(15-9-10)16-13(17)7-5-11-3-1-2-8-18-11/h4,6,9,11H,1-3,5,7-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJQZHAAVDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
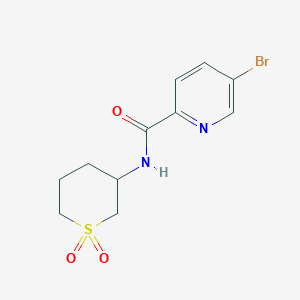
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
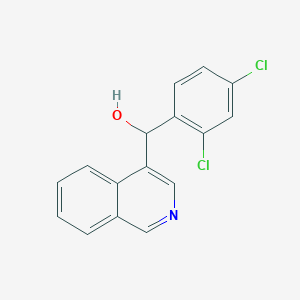
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
